molecular formula C10H7BrN2O2S B11832137 Methyl 2-bromo-4-(pyridin-3-yl)thiazole-5-carboxylate

Methyl 2-bromo-4-(pyridin-3-yl)thiazole-5-carboxylate

Cat. No.: B11832137
M. Wt: 299.15 g/mol
InChI Key: YESLXGBRBLENEQ-UHFFFAOYSA-N
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Description

Methyl 2-bromo-4-(pyridin-3-yl)thiazole-5-carboxylate is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-4-(pyridin-3-yl)thiazole-5-carboxylate typically involves the reaction of 2-bromo-4-(pyridin-3-yl)thiazole-5-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification processes, where the reaction conditions are optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-4-(pyridin-3-yl)thiazole-5-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Methyl 2-bromo-4-(pyridin-3-yl)thiazole-5-carboxylate involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. The bromine atom and the pyridine ring contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-bromo-4-(pyridin-3-yl)thiazole-5-carboxylate is unique due to the presence of the bromine atom, which enhances its reactivity and allows for further functionalization. The combination of the thiazole and pyridine rings also provides a versatile platform for the development of biologically active molecules .

Properties

Molecular Formula

C10H7BrN2O2S

Molecular Weight

299.15 g/mol

IUPAC Name

methyl 2-bromo-4-pyridin-3-yl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C10H7BrN2O2S/c1-15-9(14)8-7(13-10(11)16-8)6-3-2-4-12-5-6/h2-5H,1H3

InChI Key

YESLXGBRBLENEQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=C(S1)Br)C2=CN=CC=C2

Origin of Product

United States

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